

Decahydro-2-naphthol: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DECAHYDRO-2-NAPHTHOL**

Cat. No.: **B7783788**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydro-2-naphthol, a saturated bicyclic alcohol, is a versatile chemical intermediate with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, and current and potential industrial applications. Primarily utilized as a fragrance ingredient, its unique olfactory characteristics and stability make it a valuable component in perfumery. Furthermore, its structural similarity to other decalol derivatives suggests its potential as a chiral auxiliary in asymmetric synthesis and as a building block for novel pharmaceutical compounds and specialty polymers. This document aims to be a comprehensive resource, consolidating available data to facilitate further research and development in the application of **decahydro-2-naphthol**.

Chemical and Physical Properties

Decahydro-2-naphthol, also known as 2-decalol, is a viscous liquid, often cloudy yellow in appearance.^[1] It is characterized by a mild, sweet, and slightly camphoraceous-woody odor.^[2] The compound is practically insoluble in water but soluble in alcohols and oils.^[2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	PubChem
Molecular Weight	154.25 g/mol	PubChem[3]
CAS Number	825-51-4	PubChem[3]
Appearance	Cloudy yellow viscous liquid	Sigma-Aldrich MSDS[1]
Boiling Point	109 °C at 14 mmHg	ChemicalBook[2]
Density	0.996 g/mL at 25 °C	ChemicalBook[2]
Refractive Index	n _{20/D} 1.5	ChemicalBook[2]
Flash Point	> 230 °F (> 110 °C)	ChemicalBook[2]
Vapor Pressure	0.00606 mmHg	Haz-Map
Solubility	Insoluble in water; Soluble in alcohol and oils	ChemicalBook[2]
Odor Profile	Mild, sweet, slightly camphoraceous-woody, warm, and mildly spicy	ChemicalBook[2]

Synthesis of Decahydro-2-naphthol

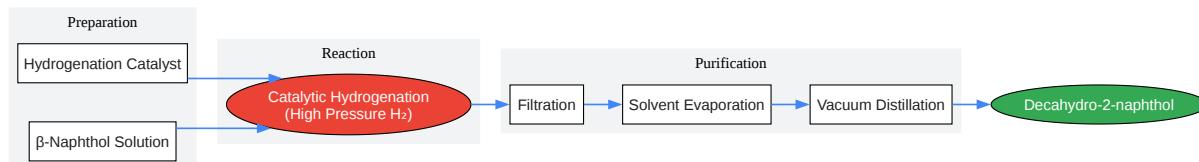
The primary industrial route for the synthesis of **decahydro-2-naphthol** is the catalytic hydrogenation of β -naphthol.[2] This process involves the reduction of the aromatic naphthalene ring system to a saturated decahydronaphthalene (decalin) structure. The reaction yields a mixture of cis and trans isomers, with the trans isomer often being preferred in the fragrance industry for its specific olfactory properties.[2]

General Experimental Protocol for Catalytic Hydrogenation

While a specific industrial-scale protocol for **decahydro-2-naphthol** is proprietary, a general laboratory-scale procedure can be adapted from the well-documented hydrogenation of

naphthol derivatives. The following is a representative protocol based on the hydrogenation of 1-naphthol.

Materials:


- β -Naphthol
- Solvent (e.g., ethanol, acetic acid)
- Hydrogenation catalyst (e.g., Raney nickel, rhodium on carbon, platinum oxide)
- High-pressure autoclave or a Parr hydrogenation apparatus
- Filtration apparatus
- Rotary evaporator
- Distillation apparatus

Procedure:

- Catalyst Preparation: The catalyst is carefully weighed and added to the reaction vessel. If a slurry is required, it is prepared with the chosen solvent.
- Reaction Setup: A solution of β -naphthol in the selected solvent is introduced into the reaction vessel containing the catalyst.
- Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired level. The reaction mixture is agitated and heated to the specified temperature. The progress of the reaction is monitored by observing the hydrogen uptake.
- Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is safely vented. The reaction mixture is filtered to remove the catalyst.
- Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude **decahydro-2-naphthol** is then purified by vacuum distillation to separate the product

from any unreacted starting material and byproducts. The different isomers can be further separated by fractional distillation or chromatography if required.

A simplified workflow for this synthesis process is illustrated in the following diagram.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **decahydro-2-naphthol**.

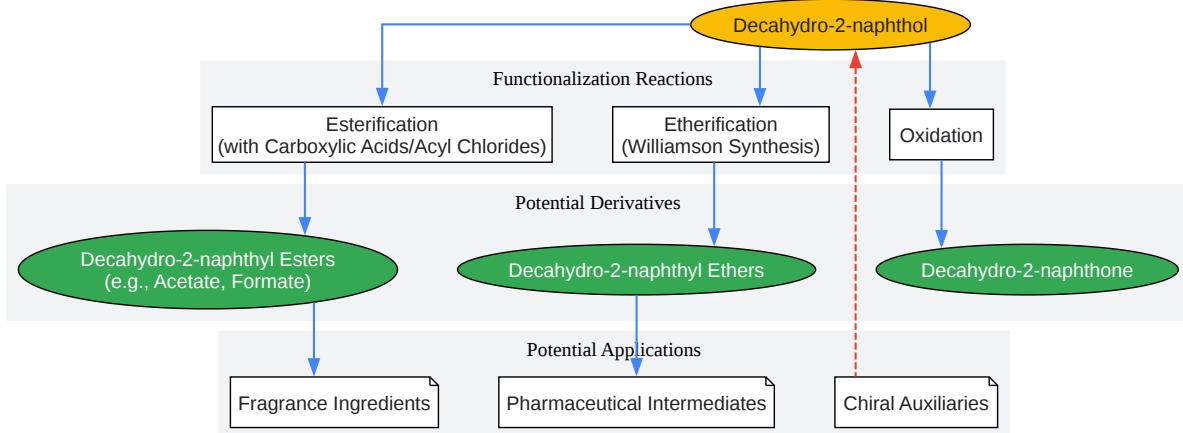
Industrial Applications

Fragrance Industry

The primary industrial application of **decahydro-2-naphthol** is as a fragrance ingredient in a variety of consumer products.[2] Its mild, sweet, and woody-camphoraceous scent profile makes it a versatile component in perfume compositions.[2] It is often used in conjunction with woody and camphoraceous fragrance types, including ionones and cyclohexyl derivatives.[2]

Odor Profile Breakdown: A detailed breakdown of the odor profile of **decahydro-2-naphthol** is provided in the table below.

Odor Note	Percentage
Floral	78.73%
Rose	54.08%
Muguet	50.85%
Clean	47.91%
Minty	42.29%
Woody	41.64%


Performance in Formulations: **Decahydro-2-naphthol**'s relatively low volatility contributes to its longevity in fragrance formulations, acting as a middle to base note. While specific quantitative data on its substantivity and fixative properties are not widely published, its use in perfumes suggests it enhances the overall tenacity of the fragrance. The recommended usage level is up to 5.0% in the fragrance concentrate.

Chemical Intermediate

Decahydro-2-naphthol serves as a valuable intermediate in organic synthesis. Its hydroxyl group can be readily functionalized to produce a variety of derivatives, such as esters and ethers. For instance, decahydro-2-naphthyl acetate and decahydro-2-naphthyl formate are known derivatives used in the fragrance industry.

The chiral nature of **decahydro-2-naphthol**, existing as different stereoisomers, opens up possibilities for its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial in the pharmaceutical industry for the stereoselective synthesis of drug molecules, where a specific enantiomer is often responsible for the desired therapeutic effect. While the application of **decahydro-2-naphthol** as a chiral auxiliary is not yet widely documented, the established use of other chiral alcohols in this capacity suggests a promising area for future research.

The potential synthetic pathways starting from **decahydro-2-naphthol** are outlined below.

[Click to download full resolution via product page](#)

Potential synthetic pathways and applications of **decahydro-2-naphthol** derivatives.

Potential Pharmaceutical Applications

The precursor to **decahydro-2-naphthol**, β -naphthol, is a well-known intermediate in the synthesis of various pharmaceuticals.^[3] This suggests that **decahydro-2-naphthol** and its derivatives could also serve as valuable building blocks in drug discovery and development. The saturated decalin ring system can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Some preliminary research has suggested potential anticancer activity for **decahydro-2-naphthol**, although this is an area that requires significant further investigation.

Safety and Handling

Decahydro-2-naphthol is considered a moderate skin irritant and a strong eye irritant.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It is important to work in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Decahydro-2-naphthol is a commercially significant molecule, particularly within the fragrance industry. Its synthesis from the readily available precursor, β -naphthol, is a straightforward process, and its unique olfactory properties ensure its continued use in perfumery. Beyond its current applications, the potential of **decahydro-2-naphthol** as a chiral auxiliary and a scaffold for the synthesis of novel pharmaceuticals and specialty chemicals presents exciting opportunities for future research and development. This guide has summarized the key technical aspects of **decahydro-2-naphthol** to serve as a valuable resource for professionals in the chemical and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decahydro-2-naphthol - Hazardous Agents | Haz-Map [haz-map.com]
- 2. scent.vn [scent.vn]
- 3. 2-Naphthalenol, decahydro- | C10H18O | CID 13216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decahydro-2-naphthol: A Technical Guide to Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7783788#potential-industrial-applications-of-decahydro-2-naphthol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com